molecular formula C21H23N3O4S B2509281 4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380190-74-7

4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2509281
CAS No.: 2380190-74-7
M. Wt: 413.49
InChI Key: LPFMEVXSMSNRPC-UHFFFAOYSA-N
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Description

4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a combination of oxazole, benzenesulfonyl, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole . This intermediate can then be further functionalized to introduce the benzenesulfonyl and piperidine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of one-pot reactions to combine multiple steps and reduce the number of purification stages required .

Chemical Reactions Analysis

Types of Reactions

4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction of the benzenesulfonyl group can yield benzene derivatives .

Scientific Research Applications

4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-16-23-21(15-27-16)18-4-6-20(7-5-18)29(25,26)24-12-2-3-17(13-24)14-28-19-8-10-22-11-9-19/h4-11,15,17H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFMEVXSMSNRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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